molecular formula C10H15Cl2N3O2 B1520813 5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride CAS No. 1240529-45-6

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

Cat. No.: B1520813
CAS No.: 1240529-45-6
M. Wt: 280.15 g/mol
InChI Key: SNYQPHOEVQXKGG-UHFFFAOYSA-N
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Description

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O2 and its molecular weight is 280.15 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can increase acetylcholine levels, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, it interacts with eIF4A3, a protein involved in the initiation of translation, thereby influencing protein synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to improved synaptic transmission . This compound also affects cell signaling pathways by modulating the activity of eIF4A3, which plays a crucial role in the regulation of gene expression . Furthermore, it has been observed to influence cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It binds to the active site of acetylcholinesterase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of acetylcholine, leading to increased neurotransmitter levels. Additionally, the compound interacts with eIF4A3, inhibiting its function and subsequently affecting the translation initiation process . These molecular interactions result in changes in gene expression and protein synthesis, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, maintaining its activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperature and pH variations. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase and eIF4A3, resulting in persistent changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase, leading to enhanced cholinergic signaling without significant adverse effects . At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and neurotoxicity. Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic processing. These interactions influence metabolic flux and the levels of various metabolites, impacting its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, it binds to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with acetylcholinesterase and eIF4A3 . Additionally, it can translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

5-(piperazine-1-carbonyl)-1H-pyridin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2,(H,12,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYQPHOEVQXKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 3
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 4
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5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 5
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride
Reactant of Route 6
5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.